(3,5-Dibromophenyl)methanesulfonamide

Lipophilicity ADME prediction Chromatographic method development

(3,5-Dibromophenyl)methanesulfonamide (CAS 1695622-68-4) is a symmetrically di-brominated phenyl methanesulfonamide with the molecular formula C₇H₇Br₂NO₂S and a molecular weight of 329.01 g·mol⁻¹. It belongs to the α-toluenesulfonamide (benzenemethanesulfonamide) subclass of sulfonamides, distinguished by a benzylic –CH₂–SO₂NH₂ linkage rather than the N-aryl –NH–SO₂– connectivity found in classical sulfanilamides.

Molecular Formula C7H7Br2NO2S
Molecular Weight 329.01 g/mol
Cat. No. B13210094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Dibromophenyl)methanesulfonamide
Molecular FormulaC7H7Br2NO2S
Molecular Weight329.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Br)Br)CS(=O)(=O)N
InChIInChI=1S/C7H7Br2NO2S/c8-6-1-5(2-7(9)3-6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)
InChIKeyUZTGGQXLZZTJMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,5-Dibromophenyl)methanesulfonamide: Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


(3,5-Dibromophenyl)methanesulfonamide (CAS 1695622-68-4) is a symmetrically di-brominated phenyl methanesulfonamide with the molecular formula C₇H₇Br₂NO₂S and a molecular weight of 329.01 g·mol⁻¹ [1]. It belongs to the α-toluenesulfonamide (benzenemethanesulfonamide) subclass of sulfonamides, distinguished by a benzylic –CH₂–SO₂NH₂ linkage rather than the N-aryl –NH–SO₂– connectivity found in classical sulfanilamides . Its computed XLogP3 of 1.8, topological polar surface area (TPSA) of 68.5 Ų, and single hydrogen-bond donor place it firmly within Lipinski-compliant chemical space, making it a viable fragment or scaffold for medicinal chemistry campaigns targeting metalloenzymes, bromodomains, and sulfatases [1].

(3,5-Dibromophenyl)methanesulfonamide: Why Mono-Bromo, Dichloro, and N-Aryl Regioisomeric Analogs Cannot Serve as Drop-In Replacements


Within the phenylmethanesulfonamide family, substitution pattern, halogen identity, and sulfonamide connectivity are not interchangeable without altering lipophilicity, electronic character, halogen-bonding geometry, and synthetic reactivity. The 3,5-dibromo substitution on the benzylic scaffold produces a computed XLogP3 of 1.8, versus 1.4 for the mono-bromo (3-bromophenyl)methanesulfonamide — a ~29% increase in predicted logP that shifts partitioning behavior in both chromatographic and biological contexts [1][2]. Replacement of bromine with chlorine (3,5-dichlorophenyl)methanesulfonamide reduces molecular weight from 329 to 240 Da and alters C–X bond polarizability, directly impacting halogen-bond donor strength in target binding pockets . Furthermore, the benzylic –CH₂–SO₂NH₂ connectivity (target compound, CAS 1695622-68-4) yields a fundamentally different sulfonamide pKₐ and conformational profile compared to the N-aryl regioisomer N-(3,5-dibromophenyl)methanesulfonamide (CAS 2024870-98-0), a distinction documented in the broader benzenemethanesulfonamide literature where α-substitution modulates both acidity and carbonic anhydrase inhibitory potency [3].

(3,5-Dibromophenyl)methanesulfonamide: Quantitative Comparative Evidence for Scientific Selection and Procurement Decisions


Lipophilicity Differentiation: XLogP3 of 1.8 vs. 1.4 for the Mono-Bromo Analog — A ~29% Increase in Computed logP

The target compound (3,5-dibromophenyl)methanesulfonamide has a PubChem-computed XLogP3 of 1.8, compared to 1.4 for the mono-bromo analog (3-bromophenyl)methanesulfonamide (CID 50998650). This represents a ~29% increase in predicted octanol-water partition coefficient attributable to the second meta-bromine substituent [1][2]. The LeYan vendor database independently reports a LogP of 2.0001 for the target compound, versus 1.7819 for the 3,5-dichloro analog — confirming the trend that 3,5-dibromo substitution produces higher lipophilicity than 3,5-dichloro substitution despite the lower atomic weight of chlorine .

Lipophilicity ADME prediction Chromatographic method development

Heavy Atom Effect: Molecular Weight 329 vs. 250 (Mono-Br) and 240 (Di-Cl) — Enhanced Anomalous Scattering for X-Ray Crystallography

With two bromine atoms (atomic number 35) contributing to a molecular weight of 329.01 g·mol⁻¹, the target compound provides substantially stronger anomalous scattering (f″) at Cu Kα and Mo Kα wavelengths compared to the mono-bromo analog (MW 250.12, one Br) and the dichloro analog (MW 240.11, two Cl atoms, Z=17) [1]. Bromine's anomalous scattering factor f″ at Cu Kα (~1.28 e⁻) is approximately 2.8× that of chlorine (~0.46 e⁻), and having two bromine atoms doubles the phasing signal relative to a single bromine substituent [2].

X-ray crystallography Anomalous dispersion Structural biology

Synthetic Divergence Potential: Two Identical C–Br Cross-Coupling Handles Enable Orthogonal Library Synthesis

The 3,5-dibromo substitution pattern presents two chemically equivalent aryl bromide sites available for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, etc.), enabling divergent elaboration from a single precursor. In contrast, the mono-bromo analog (3-bromophenyl)methanesulfonamide offers only a single coupling handle [1]. Pandya et al. demonstrated that aryl bromides in the benzenemethanesulfonamide series can be efficiently converted to sulfonamides via Grignard-mediated SO₂ insertion in one-pot procedures, confirming the compatibility of the C–Br bond with the sulfonamide-forming chemistry [2].

Parallel synthesis Cross-coupling Fragment-based drug discovery

Regioisomeric Specificity: Benzylic –CH₂–SO₂NH₂ vs. N-Aryl –NH–SO₂–CH₃ Connectivity Determines Sulfonamide pKₐ and Conformational Landscape

The target compound (CAS 1695622-68-4) features a benzylic –CH₂–SO₂NH₂ linkage, which is structurally and electronically distinct from the N-aryl regioisomer N-(3,5-dibromophenyl)methanesulfonamide (CAS 2024870-98-0; SMILES: CS(=O)(=O)Nc1cc(Br)cc(Br)c1) . In the benzenemethanesulfonamide class, the α-methylene group electronically insulates the sulfonamide –SO₂NH₂ from direct aryl ring conjugation, yielding a higher pKₐ (predicted ~10.3 for unsubstituted benzenemethanesulfonamide) compared to N-aryl methanesulfonamides (predicted pKₐ ~8–9). The literature on α-fluoro-benzenemethanesulfonamides establishes that α-substitution directly modulates sulfonamide acidity, which in turn correlates with carbonic anhydrase inhibitory potency — making the C-benzyl vs. N-aryl connectivity a non-trivial determinant of biological activity [1].

Sulfonamide acidity Bioisosterism Conformational analysis

Halogen-Bond Donor Topology: Symmetrical 3,5-Di-Br σ-Hole Geometry vs. Mono-Br and Di-Cl Alternatives

The two bromine substituents at the 3- and 5-positions of the phenyl ring generate two symmetrically disposed σ-hole donors perpendicular to the C–Br bond axes. Bromine's σ-hole potential is intrinsically stronger than chlorine's due to greater polarizability of the C–Br bond and lower electronegativity of Br vs. Cl [1]. The 3,5-substitution pattern places these σ-holes ~5.1 Å apart (meta relationship on a phenyl ring), creating a defined halogen-bond donor topology that differs from: (a) mono-bromo analogs with a single σ-hole, (b) 2,4- or 2,6-dibromo positional isomers with altered geometries, and (c) 3,5-dichloro analogs with weaker individual σ-hole potentials [2].

Halogen bonding Structure-based drug design Molecular recognition

α-Substitution Effect: Halogenation at the Benzylic Position Enhances Sulfonamide Acidity and Carbonic Anhydrase Inhibition

Scozzafava et al. (2005) demonstrated that α-halogenation of benzenemethanesulfonamides incrementally enhances sulfonamide acidity and correlates directly with increased carbonic anhydrase (CA) inhibitory potency, with IC₅₀ values in the 12.8–37.7 nM range for α-fluoro/α,α-difluoro derivatives across CA isozymes I and II [1]. While the target compound carries aryl bromine rather than α-fluorine substituents, it belongs to the same benzenemethanesulfonamide scaffold class where the benzylic –CH₂– linker electronically decouples the aryl ring from the sulfonamide group. The electron-withdrawing 3,5-dibromo substitution is predicted to lower the aryl ring electron density (Hammett σₘ for Br = +0.39; Σσₘ = +0.78 for two meta-Br), which, transmitted through the methylene, should incrementally increase sulfonamide acidity relative to the unsubstituted phenylmethanesulfonamide (Σσₘ = 0.00) [2].

Carbonic anhydrase inhibition Sulfonamide pKₐ α-Substitution SAR

(3,5-Dibromophenyl)methanesulfonamide: Highest-Value Application Scenarios Driven by Quantitative Differentiation Evidence


SAD/MAD Phasing Fragment for Protein-Ligand Co-Crystallography

The twin bromine atoms (2 × Br, Z=35) provide an intrinsic anomalous scattering signal (f″ ≈ 1.28 e⁻ per Br at Cu Kα, total ~2.56 e⁻) that is approximately double that of mono-bromo and nearly triple that of dichloro analogs [1][2]. Structural biology groups performing experimental phasing of protein-ligand complexes can soak or co-crystallize this compound without requiring additional heavy-atom derivatization, streamlining the SAD/MAD pipeline. The benzylic –CH₂–SO₂NH₂ group further provides a hydrogen-bond anchoring motif to the target protein while positioning the bromine scatterers at a defined distance from the binding site.

Divergent Library Synthesis via Sequential Pd-Catalyzed Cross-Coupling

The two chemically equivalent C–Br bonds at positions 3 and 5 permit sequential or statistical diversification through Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling [3]. This enables exploration of asymmetric 3,5-diaryl or 3-aryl-5-amino SAR from a single precursor — a synthetic efficiency advantage over mono-bromo analogs that require de novo synthesis for each substitution variant. The C–Br bonds' superior oxidative addition kinetics relative to C–Cl bonds in the dichloro analog further favor Pd(0)-catalyzed transformations under milder conditions.

Halogen-Bond-Directed Fragment Screening Against Bromodomains and Kinases

The symmetrical 3,5-dibromo substitution generates two σ-hole donors with a defined inter-donor distance of ~5.1 Å, creating a dual halogen-bond pharmacophore [4]. This topology is well-suited for screening against protein families with paired carbonyl or carboxylate acceptor sites, including bromodomain acetyl-lysine binding pockets and kinase hinge regions. The compound's Lipinski-compliant profile (MW 329, XLogP3 1.8, TPSA 68.5 Ų, 1 HBD) makes it an appropriate fragment-sized probe for biophysical screening by SPR, ITC, or DSF [1].

Metalloenzyme Inhibitor Lead Optimization Starting from the Benzenemethanesulfonamide Scaffold

The benzylic –CH₂–SO₂NH₂ connectivity places this compound in the benzenemethanesulfonamide class, for which α-substitution has been shown to incrementally modulate sulfonamide pKₐ and carbonic anhydrase inhibitory potency [5]. The electron-withdrawing 3,5-dibromo substitution (Σσₘ = +0.78) is predicted to enhance sulfonamide acidity relative to unsubstituted and mono-bromo variants [6]. This positions the compound as a starting scaffold for developing potent, selective CA inhibitors targeting tumor-associated isoforms (CA IX, CA XII) where balanced lipophilicity (XLogP3 1.8) and zinc-binding capacity are both critical parameters.

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